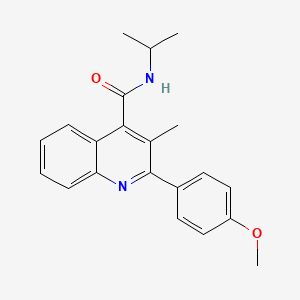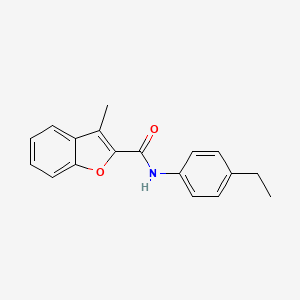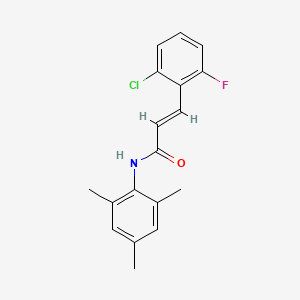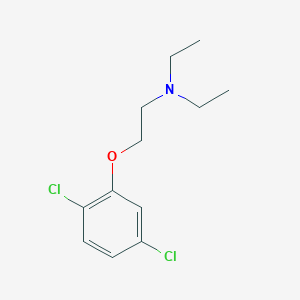![molecular formula C16H16ClNO2 B5789293 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPMP is a synthetic compound that belongs to the class of cathinones and has been found to possess stimulant properties.
作用机制
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been found to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and concentration.
实验室实验的优点和局限性
One of the main advantages of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone in lab experiments is its ability to produce consistent and predictable effects. This compound has been extensively studied, and its effects have been well documented. However, one of the limitations of this compound is its potential for abuse. Due to its stimulant properties, this compound has the potential to be misused, which can lead to negative consequences.
未来方向
There are several future directions for research on 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. One area of research is the development of new and more effective treatments for ADHD and narcolepsy. This compound has shown promise as a treatment for these conditions, and further research is needed to explore its potential. Another area of research is the development of new drugs that are based on the structure of this compound. Researchers are exploring the potential of modifying the structure of this compound to create new drugs that have improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been extensively studied for its stimulant properties and potential use as a treatment for ADHD and narcolepsy. Further research is needed to explore the potential of this compound and its derivatives in the development of new and more effective treatments for these conditions.
合成方法
The synthesis of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone involves the reaction between 3-chloroaniline and p-anisaldehyde in the presence of a reducing agent. The reaction takes place in an organic solvent and is followed by purification using chromatography techniques.
科学研究应用
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied for its potential applications in the field of medicine. It has been found to possess stimulant properties and has been used as a research tool to study the effects of stimulants on the nervous system. This compound has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
3-(3-chloroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-5-12(6-8-15)16(19)9-10-18-14-4-2-3-13(17)11-14/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABRHGPVOAXFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)

![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)

![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)
